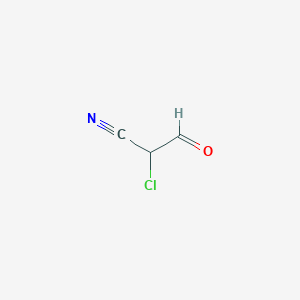

2-Chloro-3-oxopropanenitrile

Overview

Description

2-Chloro-3-oxopropanenitrile is a chemical compound that can be synthesized through various chemical reactions involving nitriles. The compound is characterized by the presence of a chloro group and an oxo group attached to a three-carbon chain with a terminal nitrile group.

Synthesis Analysis

The synthesis of compounds related to this compound can be achieved through different methods. For instance, a method for the synthesis of 3-oxopropanenitriles from heterocyclic compounds involves electrophilic cyanoacetylation using mixed anhydrides in the presence of a catalyst . Additionally, nitrile-substituted cyclopropanes, which are structurally related to this compound, can be synthesized in a stereocontrolled fashion from the intermolecular cyclopropanation between diazo compounds and olefins, catalyzed by a chiral dirhodium complex . Furthermore, cyclopropane derivatives can undergo formal [3 + 2] cycloaddition with nitriles to form pyrrolines or can be activated to react with nitriles in a formal [3 + 2] dipolar cycloaddition reaction9.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be determined using techniques such as gas electron diffraction (GED), microwave spectroscopy (MW), and quantum chemical calculations. For example, the molecular structure of chloropropanone oxime, which shares a chloro and oxo functional group with this compound, has been determined using these methods, revealing the conformational mixture and principal values of geometrical parameters .

Chemical Reactions Analysis

Chemical reactions involving this compound or its related compounds can lead to various products depending on the reactants and conditions. For example, 1,2-dichlorocyclopropenes can react with nitrile oxides to produce oxazines , and 2-chloro-2-nitrosopropane can undergo a Diels-Alder reaction with 1,3-cyclohexadiene to form bicyclic compounds . Additionally, tin(IV) chloride-mediated reactions of cyclopropane derivatives with nitriles can afford trisubstituted oxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds can be complex due to the presence of multiple functional groups. For instance, the rotational spectrum of 2,2-dichloropropane, which contains two chloro groups like this compound, is characterized by isotopic species, nuclear quadrupole hyperfine splitting, and perturbed rotational transitions in excited states . These properties are crucial for understanding the behavior of these compounds under different conditions and for their identification and quantification in various contexts.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A notable application is the synthesis of various heterocyclic compounds through electrophilic cyanoacetylation. Researchers have developed efficient methods for synthesizing 3-oxopropanenitriles, which serve as precursors for further chemical transformations. For example, a study demonstrated the simple synthesis of these compounds from heterocyclic compounds via direct electrophilic cyanoacetylation using mixed anhydrides in the presence of Mg(ClO4)2·2H2O as a catalyst, extending the method to electron-poor aromatic compounds as well (Andicsová-Eckstein, Kozma, & Végh, 2016).

Oxidative Cyclization Reactions

Another application involves oxidative cyclization reactions of 3-oxopropanenitriles with conjugated alkenes to synthesize heterocyclic-containing carbonitriles. This method utilizes manganese(III) acetate, demonstrating the versatility of 3-oxopropanenitriles in forming complex heterocyclic structures with good yields. The products from these reactions find applications in various fields, including pharmaceuticals and material science (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Radical Addition Reactions

The radical addition of 3-oxopropanenitriles to dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate, yields dihydrofurans. These reactions underscore the reactivity of 3-oxopropanenitriles under radical conditions, leading to compounds that could be of interest in developing new materials or as intermediates in organic synthesis (Hocaoglu & Yılmaz, 2019).

Environmental Applications

In environmental science, research has explored the use of related compounds like 2-chloro-6-(trichloromethyl)-pyridine as a nitrification inhibitor in agriculture. Such studies highlight the potential environmental benefits of using specific chlorinated nitriles to increase crop yields and reduce nitrogen losses, indirectly pointing towards the broader chemical family's utility in addressing agricultural challenges (Sun et al., 2015).

Dyeing of Polypropylene Fabrics

An eco-friendly dyeing process has been optimized for polypropylene fabrics using azo-based dispersed dyes derived from 3-(3-Chlorophenyl)-2-((4-substituted) diazenyl)-3-oxopropanenitrile, showcasing the application in textile industries. This process emphasizes the role of chloro-oxopropanenitriles in developing new dyes for the textile industry, leveraging supercritical carbon dioxide as a medium for an environmentally friendly approach (Elmaaty et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

2-Chloro-3-oxopropanenitrile is an organic compound that serves as an important intermediate in organic synthesis . The primary targets of this compound are the enzymes and proteins involved in the biochemical pathways it affects.

Mode of Action

As an organic synthesis intermediate, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

It’s used in the synthesis of various compounds, suggesting that it may affect multiple pathways depending on the context of its use .

Pharmacokinetics

As a synthetic intermediate, its bioavailability would largely depend on the specific context of its use and the compounds it’s used to synthesize .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it’s used to synthesize. As an intermediate in organic synthesis, it contributes to the formation of a wide range of compounds, each with their own unique effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. It’s also worth noting that this compound should be stored under -20°C in an inert atmosphere .

properties

IUPAC Name |

2-chloro-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO/c4-3(1-5)2-6/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOJHKXZYVLLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456445 | |

| Record name | 2-Chloro-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53106-70-0 | |

| Record name | 2-Chloro-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)

![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)

![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)

-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)